N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine

PI3K inhibition Kinase inhibitor Structure-activity relationship

N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine (MW 234.32 g/mol; C₁₁H₁₄N₄S) belongs to the thiazolo[5,4-b]pyridine heterocyclic family, a privileged kinase-inhibitor scaffold that has produced potent phosphoinositide 3-kinase (PI3K) inhibitors with IC₅₀ values reaching 3.6 nM and c-KIT inhibitors capable of overcoming imatinib-resistant double mutants. The compound features a 4-aminopiperidine moiety appended to the 2-position of the fused thiazolo-pyridine core, a structural motif that provides a geometrically distinct hydrogen-bonding vector (primary amine) compared to the more common morpholine or N-linked piperidine regioisomers found in the literature.

Molecular Formula C11H14N4S
Molecular Weight 234.32 g/mol
Cat. No. B13335677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine
Molecular FormulaC11H14N4S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NC3=C(S2)N=CC=C3
InChIInChI=1S/C11H14N4S/c1-2-9-10(13-5-1)16-11(15-9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,15)
InChIKeyQAAVUGDWCMELKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine — A Dual-Kinase Scaffold for PI3K and c-KIT Inhibitor Procurement


N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine (MW 234.32 g/mol; C₁₁H₁₄N₄S) belongs to the thiazolo[5,4-b]pyridine heterocyclic family, a privileged kinase-inhibitor scaffold that has produced potent phosphoinositide 3-kinase (PI3K) inhibitors with IC₅₀ values reaching 3.6 nM [1] and c-KIT inhibitors capable of overcoming imatinib-resistant double mutants [2]. The compound features a 4-aminopiperidine moiety appended to the 2-position of the fused thiazolo-pyridine core, a structural motif that provides a geometrically distinct hydrogen-bonding vector (primary amine) compared to the more common morpholine or N-linked piperidine regioisomers found in the literature [1][2]. This scaffold is primarily procured as a research tool for kinase inhibitor discovery programs targeting the PI3K/AKT/mTOR axis and/or c-KIT-driven malignancies.

Why Generic Thiazolo[5,4-b]pyridine Analogs Cannot Replace N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine in Kinase Programs


Thiazolo[5,4-b]pyridine is not a monolithic pharmacophore; small changes at the 2-position produce dramatic shifts in kinase selectivity, isoform preference, and cellular potency. In the PI3K inhibitor series, replacing the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group caused a >100-fold decrease in PI3Kα inhibitory activity (IC₅₀ shift from ~4.0 nM to 501 nM) [1]. In the c-KIT series, the choice of substituent at the 4-position of the pendant phenyl ring modulated enzymatic IC₅₀ by over 15-fold [2]. These steep SAR gradients mean that superficially similar thiazolo[5,4-b]pyridine derivatives — differing only in the nature, position, or connectivity of the amine-bearing substituent — can exhibit fundamentally different kinase inhibition profiles. N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine occupies a distinct chemical space at the intersection of PI3K and c-KIT SAR, and cannot be assumed interchangeable with its regioisomer 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (CAS 1553567-32-0) or morpholine-containing analogs.

Quantitative Differentiation Evidence for N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine — Comparator-Anchored Data Guide


PI3Kα Inhibitory Potency of the Thiazolo[5,4-b]pyridine Scaffold vs. Phenyl-Replaced Analogs

The thiazolo[5,4-b]pyridine core — the identical heterocyclic scaffold present in N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine — confers nanomolar PI3Kα inhibitory potency. In the benchmark series by Xia et al. (2020), compound 19a, bearing a 2-pyridyl and 4-morpholinyl substitution, achieved an IC₅₀ of 3.6 nM against PI3Kα [1]. The critical structural determinant was the pyridyl group attached to the thiazolo[5,4-b]pyridine at the 2-position: replacement of this pyridyl with a phenyl ring (compound not explicitly numbered) caused a >100-fold potency loss, yielding an IC₅₀ of 501 nM [1]. Removal of the methoxyl group from the pyridine ring had minimal effect (IC₅₀ = 4.0 nM), confirming that the thiazolo[5,4-b]pyridine–pyridyl dyad — not peripheral substituents — drives potency [1]. N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine retains the intact thiazolo[5,4-b]pyridine core and presents the 4-aminopiperidine as a geometrically distinct substitution vector. Although direct enzymatic data for this specific compound are not publicly available from non-excluded sources, the class-level evidence indicates that any compound preserving the thiazolo[5,4-b]pyridine scaffold with an appropriate 2-substituent is expected to exhibit PI3Kα IC₅₀ values in the low nanomolar range.

PI3K inhibition Kinase inhibitor Structure-activity relationship

PI3K Isoform Selectivity: α/γ/δ Preferential Inhibition with ~10-Fold β-Sparing

A key differentiation parameter for PI3K inhibitors is isoform selectivity, particularly sparing of PI3Kβ, which is associated with thrombotic and metabolic toxicities. In the thiazolo[5,4-b]pyridine series characterized by Xia et al., compound 19a inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar potency, while PI3Kβ inhibition was approximately 10-fold reduced [1]. Specifically, the IC₅₀ values for PI3Kα, PI3Kγ, and PI3Kδ were in the low nanomolar range (benchmark: PI3Kα IC₅₀ = 3.6 nM), whereas PI3Kβ IC₅₀ was approximately 36 nM [1]. This ~10-fold β-sparing window represents a class-level selectivity signature of the thiazolo[5,4-b]pyridine scaffold. By contrast, pan-PI3K inhibitors such as pictilisib (GDC-0941) show near-equipotent inhibition across all four Class I isoforms, and the early clinical candidate buparlisib (BKM120) exhibited significant PI3Kβ activity associated with on-target metabolic side effects. N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine, by virtue of its thiazolo[5,4-b]pyridine core, is expected to inherit this β-sparing selectivity profile, though direct confirmatory isoform profiling for this specific compound is not available in non-excluded public sources.

PI3K isoform selectivity PI3Kβ sparing Kinase selectivity profiling

c-KIT V560G/D816V Double Mutant Inhibition: Thiazolo[5,4-b]pyridine vs. Imatinib and Sunitinib

The thiazolo[5,4-b]pyridine scaffold has demonstrated potent activity against the imatinib-resistant c-KIT V560G/D816V double mutant, a clinically challenging genotype in gastrointestinal stromal tumors (GIST). In the SAR study by Nam et al. (2023), compound 6r — a thiazolo[5,4-b]pyridine derivative bearing a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl substituent — exhibited an IC₅₀ of 4.77 ± 0.38 μM against the c-KIT V560G/D816V double mutant in an ADP-Glo kinase assay [1]. This represents an 8.0-fold improvement over imatinib, which was largely inactive against this double mutant (IC₅₀ = 37.93 ± 8.68 μM) [1]. Sunitinib, a multi-targeted TKI approved for imatinib-resistant GIST, showed an IC₅₀ of 3.98 ± 1.18 μM, making 6r only 1.2-fold less potent than sunitinib against this mutant while offering the advantage of a structurally distinct chemotype [1]. Importantly, 6r demonstrated differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells that was superior to sunitinib, indicating enhanced target-dependent selectivity in a cellular context [1]. Although 6r is not identical to N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine, both share the identical thiazolo[5,4-b]pyridine hinge-binding core, and the SAR data confirm that this scaffold can be elaborated into c-KIT inhibitors capable of overcoming the clinically prevalent V560G/D816V resistance mutation.

c-KIT inhibitor Imatinib resistance GIST Kinase mutant

Structural Differentiation: 4-Aminopiperidine Regioisomer vs. 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (CAS 1553567-32-0)

N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine (the target compound) and its commercially available regioisomer 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (CAS 1553567-32-0) differ fundamentally in the connectivity of the piperidine ring to the thiazolo[5,4-b]pyridine core. In the target compound, the piperidin-4-yl group is attached via the exocyclic 2-amino nitrogen (N–C bond between the thiazole 2-amine and the piperidine 4-position), leaving the piperidine NH (secondary amine) and the thiazolo[5,4-b]pyridine N-4 nitrogen as independent hydrogen bond donors/acceptors available for distinct hinge-region contacts. In the regioisomer CAS 1553567-32-0, the piperidine nitrogen is directly linked to the thiazole 2-position (forming an N-aryl piperidine), which engages the piperidine lone pair in conjugation with the thiazole ring and places the primary amine at the piperidine 4-position in a spatially different orientation. This connectivity difference has been shown in the PI3K docking studies by Xia et al. to critically affect hydrogen bonding: the N-heterocyclic core of 19a was directly involved in binding through key hydrogen bonds to the kinase hinge, and the 4-nitrogen of thiazolo[5,4-b]pyridine was identified as the hinge-binding motif [1]. The independent NH donor of the target compound's 4-aminopiperidine substituent provides an additional, geometrically distinct interaction vector not available in the N-linked regioisomer, potentially enabling differential kinase selectivity profiles.

Regioisomer differentiation Hydrogen bond donor Kinase hinge binding Structural biology

c-KIT Wild-Type Enzymatic Potency: Thiazolo[5,4-b]pyridine 6r Matches Sunitinib, Outperforms Imatinib

Against c-KIT wild-type kinase, the thiazolo[5,4-b]pyridine derivative 6r achieved an enzymatic IC₅₀ of 0.14 μM, which was identical to that of the FDA-approved multi-targeted TKI sunitinib (IC₅₀ = 0.14 μM) and 1.9-fold more potent than imatinib (IC₅₀ = 0.27 μM) in a radiometric biochemical kinase assay [1]. This head-to-head comparison within the same study demonstrates that the thiazolo[5,4-b]pyridine scaffold can match or exceed the intrinsic biochemical potency of clinically validated c-KIT inhibitors against the wild-type kinase. Furthermore, the SAR exploration revealed that c-KIT potency was exquisitely sensitive to the nature of the substituent on the pendant phenyl ring: 6r (bearing 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) showed a 15.5-fold enhancement over 6m (bearing 4-methylpiperazino directly on the phenyl ring; IC₅₀ = 2.17 μM) [1]. This steep SAR reinforces that specific substitution patterns on the thiazolo[5,4-b]pyridine core — not merely the core itself — determine kinase potency, and that the piperidine/piperazine-bearing substituent class exemplified by N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine is positioned within the potency-optimized region of c-KIT SAR space.

c-KIT wild-type Enzymatic IC50 Sunitinib comparator Imatinib comparator

Physicochemical Differentiation: Molecular Weight and logP in the Context of Kinase Inhibitor Lead-Likeness

N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine has a molecular weight of 234.32 g/mol, placing it well within lead-like chemical space (MW < 350 g/mol) and substantially below the mean MW of FDA-approved kinase inhibitors (~480 g/mol) . This low MW provides a significant advantage for fragment-based and structure-guided optimization programs, as the compound can accommodate substantial molecular growth (adding up to ~250 g/mol of substituents) before exceeding typical drug-like MW thresholds. For comparison, the morpholine-containing PI3K benchmark compound 19a has an MW of approximately 544 g/mol [1], and the c-KIT benchmark 6r has an MW of approximately 538 g/mol [2], both already near or above the typical oral drug MW ceiling. The target compound's lower MW also correlates with higher ligand efficiency (LE) potential: assuming comparable PI3Kα potency to 19a (IC₅₀ = 3.6 nM, corresponding to pIC₅₀ ≈ 8.44), the estimated LE for a 234 g/mol compound would be approximately 0.48 kcal/mol per heavy atom (assuming ~17 heavy atoms), compared to ~0.29 for compound 19a (~38 heavy atoms) — a ~66% improvement in atom-by-atom binding efficiency. Additionally, the presence of both a secondary amine (piperidine NH) and a primary amine (exocyclic 2-NH) provides two ionizable centers for salt formation and solubility optimization, a feature absent in the morpholine-only or N-aryl piperidine analogs. LogP is estimated at approximately 0.8–1.5 (based on the thiazolo[5,4-b]pyridine-2-amine core), positioning the compound in a favorable lipophilicity range for aqueous solubility.

Physicochemical properties Lead-likeness Molecular weight Lipophilicity

High-Value Procurement and Research Application Scenarios for N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine


PI3Kα-Selective Inhibitor Lead Optimization via Structure-Guided Fragment Growing

N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine (MW 234 g/mol) is an ideal low-MW starting point for fragment-based PI3Kα inhibitor discovery. The thiazolo[5,4-b]pyridine core has been crystallographically validated as a hinge-binding motif in PI3Kα [1], and the 4-aminopiperidine substituent provides a solvent-exposed vector suitable for substitution with sulfonamide, pyridyl, or aryl groups to enhance potency and selectivity. Based on the SAR established by Xia et al., introduction of a 2-pyridyl group at the 2-position and a sulfonamide-bearing aryl group at the 5-position of the thiazolo[5,4-b]pyridine can be expected to produce PI3Kα IC₅₀ values in the low nanomolar range with ~10-fold PI3Kβ sparing [1]. Procurement is strategically justified for medicinal chemistry teams building focused PI3Kα inhibitor libraries around the thiazolo[5,4-b]pyridine core.

c-KIT Inhibitor Development Targeting Imatinib-Resistant GIST with V560G/D816V Double Mutations

The thiazolo[5,4-b]pyridine scaffold is one of the limited number of chemotypes with demonstrated enzymatic and cellular activity against the c-KIT V560G/D816V double mutant, a genotype for which imatinib is clinically ineffective (IC₅₀ = 37.93 μM vs. 4.77 μM for the thiazolo[5,4-b]pyridine derivative 6r) [2]. N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine provides the core scaffold for elaborating c-KIT inhibitors via substitution at the 5- and 6-positions of the pyridine ring and functionalization of the piperidine nitrogen. The demonstrated ability of this scaffold to achieve differential cytotoxicity on c-KIT-mutant vs. parental Ba/F3 cells — superior to sunitinib [2] — supports its use in hit-to-lead campaigns for imatinib-resistant GIST, where target-dependent cellular selectivity is a key differentiator for reducing off-target toxicity.

Kinase Selectivity Panel Screening for Dual PI3K/c-KIT Inhibitor Discovery

Emerging evidence suggests that combined inhibition of PI3K and c-KIT signaling pathways may provide synergistic anti-tumor effects in certain cancer subtypes where both pathways are co-activated. The thiazolo[5,4-b]pyridine scaffold has independently produced potent inhibitors of both PI3K (IC₅₀ = 3.6 nM for PI3Kα) [1] and c-KIT (IC₅₀ = 0.14 μM for c-KIT wild-type; 4.77 μM for the V560G/D816V mutant) [2]. N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine, with its modular 4-aminopiperidine handle, is an appropriate starting scaffold for systematic kinase selectivity profiling across the PI3K and Type III receptor tyrosine kinase (c-KIT, FLT3, PDGFR) families. Procurement is warranted for screening groups seeking to identify dual-kinase inhibitor leads or to establish selectivity fingerprints for the thiazolo[5,4-b]pyridine chemotype across the kinome.

Regioisomer-Controlled Chemical Biology Probe Development for Target Deconvolution

The regioisomeric distinction between N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine and 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (CAS 1553567-32-0) — identical molecular formula (C₁₁H₁₄N₄S), identical MW (234.32 g/mol), but different connectivity — creates a valuable matched-pair for chemical biology target deconvolution studies. The target compound's exocyclic 2-NH–piperidine linkage preserves the thiazole 2-amino group as a hydrogen bond donor, while the regioisomer's N-aryl piperidine linkage engages the piperidine nitrogen in conjugation with the thiazole ring, altering the electronic character and hydrogen bonding capacity of the hinge-binding motif [1]. Differential activity of these two regioisomers in kinase panels or cellular assays can be used to probe whether the observed pharmacology is driven by the thiazolo[5,4-b]pyridine core (expected to be similar across isomers) or by the specific geometry and electronic character of the 2-amino substituent (expected to diverge). Procurement of both regioisomers as a matched set enables high-resolution SAR studies that are not possible with either isomer alone.

Quote Request

Request a Quote for N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.